molecular formula C23H28N2O3 B3560359 1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one

1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one

Cat. No.: B3560359
M. Wt: 380.5 g/mol
InChI Key: YOPHWKKUKBJUOJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a biphenyl-4-yloxy acetyl group at the 1-position and a 3-methylbutanone moiety. Its structure combines a biphenyl system—a common pharmacophore in central nervous system (CNS) therapeutics—with a piperazine-acetyl linkage, which is frequently utilized in antipsychotic agents for modulating dopamine and serotonin receptor interactions .

Properties

IUPAC Name

3-methyl-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-18(2)16-22(26)24-12-14-25(15-13-24)23(27)17-28-21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHWKKUKBJUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one typically involves multiple steps:

    Formation of Biphenyl-4-yloxyacetic Acid: This can be achieved through the reaction of biphenyl-4-ol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of Piperazine: The biphenyl-4-yloxyacetic acid is then reacted with piperazine to form the corresponding amide.

    Addition of Butanone Moiety: Finally, the amide is reacted with 3-methylbutan-1-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with similar structural characteristics may exhibit significant pharmacological properties. For instance, studies have shown that piperazine derivatives can interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The biphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have revealed promising results. For example, biphenyl derivatives have been studied for their ability to inhibit cancer cell proliferation. The unique structure of 1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one may contribute to its efficacy in targeting specific cancer pathways.

Antimicrobial Properties

The antimicrobial activity of related piperazine compounds has been documented, suggesting that this compound could be effective against various bacterial and fungal strains. Further studies are needed to evaluate its spectrum of activity and mechanism of action.

Data Table: Comparison with Related Compounds

Compound NameStructureUnique Features
2-(Biphenyl-4-yloxy)-N-(4-pyrimidinyl)piperazineStructurePotential anti-inflammatory properties
4-Methyl-2,4-bis(4-hydroxyphenyl)penteneStructureActive metabolite regulating apoptosis pathways
2-(Biphenyl-4-yloxy)-2-methylpropanoic acidStructureApplications in anti-inflammatory therapies

Case Studies

Several case studies have explored the applications of similar compounds:

  • Neuropharmacology : A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives for their effects on serotonin receptors. Results indicated that modifications to the piperazine ring could enhance receptor affinity and selectivity.
  • Cancer Research : In Cancer Letters, researchers reported on biphenyl derivatives that demonstrated cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Testing : Research published in Antimicrobial Agents and Chemotherapy evaluated various biphenyl compounds against resistant bacterial strains, showing significant promise for future therapeutic development.

Mechanism of Action

The mechanism of action of 1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Role of Biphenyl and Aryl Piperazine Linkages

  • The biphenyl-4-yloxy acetyl group in the target compound is structurally analogous to derivatives in , which exhibit antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor antagonism .
  • Substitution with electron-withdrawing groups (e.g., 2,3-dichlorophenyl in ) enhances anti-dopaminergic potency but may increase metabolic instability. In contrast, the biphenyl-4-yloxy group may balance receptor affinity and pharmacokinetic properties .

Impact of Substituents on Catalepsy Induction

  • Compounds with methoxy () or dichlorophenyl () substituents show reduced catalepsy compared to classical antipsychotics, likely due to selective receptor modulation. The target compound’s biphenyl-4-yloxy group could similarly mitigate extrapyramidal side effects .

Computational Insights (QSAR)

  • QSAR models from indicate that higher electron affinity (EA) correlates with stronger anti-dopaminergic activity. The target compound’s acetyl linkage may optimize EA compared to ethanone-linked analogues .
  • The 3-methylbutanone moiety may improve QPlogBB (brain penetration) relative to simpler alkyl chains, as seen in ’s chlorophenyl derivative .

Biological Activity

1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one, with the CAS number 423745-13-5, is a synthetic organic compound characterized by its unique structure that includes a biphenyl moiety, a piperazine ring, and an acetyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C23H28N2O
  • Molecular Weight : 380.48 g/mol
  • Structure : The compound features a biphenyl group linked to a piperazine ring through an acetyl linkage, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The biphenyl and piperazine moieties are crucial for binding affinity, while the acetyl group may enhance the compound’s bioavailability and pharmacokinetics .

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Preliminary studies have shown that related compounds possess significant antimicrobial properties. For instance, derivatives of biphenyl compounds have been reported to inhibit bacterial growth effectively .

Antioxidant Activity

The compound may also exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress. This activity is particularly relevant in neuroprotective applications .

Neuropharmacological Effects

Given its structural components, this compound is hypothesized to modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. For example, piperazine derivatives are known for their anxiolytic and antidepressant effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of biphenyl derivatives against various pathogens. The results indicated that certain modifications in the structure enhanced antibacterial activity significantly .
  • Neuropharmacological Investigations : Research involving piperazine-based compounds has demonstrated their potential in treating anxiety and depression by modulating serotonin and dopamine pathways .
  • Antioxidant Studies : Compounds with similar structures were tested for their ability to scavenge free radicals using DPPH assays, showing promising results in reducing oxidative stress .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-eneStructureRegulates apoptosis pathways
2-(Biphenyl-4-yloxy)-2-methylpropanoic acidStructurePotential applications in anti-inflammatory therapies
2-(Biphenyl-4-yl)propionic acidStructureAnalgesic properties; used in pain management

This table highlights the diversity of biological activities among compounds with structural similarities to this compound, emphasizing its unique position within this chemical family.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one
Reactant of Route 2
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1-{4-[(Biphenyl-4-yloxy)acetyl]piperazin-1-yl}-3-methylbutan-1-one

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